Pyrisulfoxin B

Beschreibung

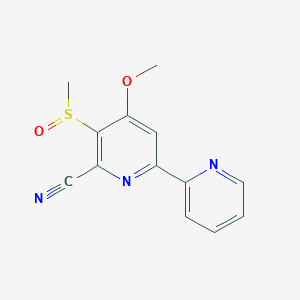

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H11N3O2S |

|---|---|

Molekulargewicht |

273.31 g/mol |

IUPAC-Name |

4-methoxy-3-methylsulfinyl-6-pyridin-2-ylpyridine-2-carbonitrile |

InChI |

InChI=1S/C13H11N3O2S/c1-18-12-7-10(9-5-3-4-6-15-9)16-11(8-14)13(12)19(2)17/h3-7H,1-2H3 |

InChI-Schlüssel |

CEEFKOCHZZDNPV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=NC(=C1S(=O)C)C#N)C2=CC=CC=N2 |

Synonyme |

pyrisulfoxin B |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pyrisulfoxin B: A Technical Guide to its Discovery, Source, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrisulfoxin B is a sulfur-containing pyridine alkaloid natural product. This document provides a comprehensive overview of the discovery, microbial source, and known scientific data pertaining to this compound. It is intended to serve as a technical resource for researchers in natural product chemistry, microbiology, and drug discovery. The information is presented with a focus on experimental data and methodologies to facilitate further investigation and application of this bioactive compound.

Discovery and Source Organism

This compound was first reported as a novel antibiotic in 1999.[1][2] It was discovered as a secondary metabolite produced by the Gram-positive bacterium, Streptomyces californicus.[1][2] The producing organism belongs to the genus Streptomyces, which is renowned for its prolific production of a wide array of bioactive natural products, including many clinically important antibiotics. The discovery of this compound, alongside its analogue Pyrisulfoxin A, originated from a screening program aimed at identifying new antineoplastic agents.

While the original discovery was from Streptomyces californicus, related pyrisulfoxins have also been isolated from other actinomycetes, such as the endophytic fungus Streptomyces albolongus EA12432, indicating that the biosynthetic machinery for this class of compounds may be present in other related species.

Physicochemical and Spectroscopic Data

This compound is a white amorphous powder. Its molecular formula has been determined as C₁₃H₁₁N₃O₂S, corresponding to a molecular weight of 273.31 g/mol . The structure was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃O₂S | PubChem |

| Molecular Weight | 273.31 g/mol | PubChem |

| Appearance | White amorphous powder | Yin et al., 2020 |

| UV (MeOH) λₘₐₓ (log ε) | 240 (3.58), 289 (3.47) nm | Yin et al., 2020 |

| HRESIMS [M+H]⁺ | m/z 274.0650 (calcd. for C₁₃H₁₂N₃O₂S, 274.0645) | Yin et al., 2020 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |

| 2 | - | - |

| 3 | 148.9 | 8.71 (s) |

| 4 | 161.4 | - |

| 5 | 119.9 | - |

| 6 | 155.6 | - |

| 2' | 153.3 | - |

| 3' | 121.2 | 8.41 (d, 7.9) |

| 4' | 136.9 | 7.82 (t, 7.7) |

| 5' | 124.5 | 7.37 (dd, 7.5, 4.9) |

| 6' | 149.5 | 8.68 (d, 4.5) |

| 4-OCH₃ | 56.7 | 4.13 (s) |

| 5-S(O)CH₃ | 40.1 | 3.12 (s) |

| 6-CN | 115.6 | - |

Data sourced from Yin et al., 2020.

Experimental Protocols

Fermentation and Production of Pyrisulfoxins

The following protocol is adapted from the production of pyrisulfoxins from Streptomyces albolongus EA12432 and provides a detailed methodology for the cultivation and extraction of these compounds.

Seed Culture Preparation:

-

Spores of the producing Streptomyces strain are inoculated into 500 mL Erlenmeyer flasks containing 150 mL of a liquid medium. The medium consists of soluble starch (20 g/L), KNO₃ (1 g/L), K₂HPO₄·3H₂O (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), FeSO₄ (0.01 g/L), and NaCl (0.5 g/L) dissolved in seawater.

-

The flasks are incubated at 28°C on a rotary shaker at 180 rpm for 5 days.

Solid-State Fermentation:

-

The seed culture is used to inoculate 1,000 mL Erlenmeyer flasks, each containing 80 g of rice and 40 mL of seawater.

-

The flasks are incubated under static conditions at room temperature for 30-90 days.

Extraction:

-

The fermented rice culture is soaked and repeatedly extracted with ethyl acetate (EtOAc).

-

The combined EtOAc extracts are concentrated under reduced pressure to yield a crude extract containing the pyrisulfoxin compounds.

Isolation and Purification

A general workflow for the isolation of this compound from the crude extract involves a series of chromatographic steps.

Figure 1. General isolation workflow for this compound.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) and bioassays to identify those containing the compounds of interest.

-

Size-Exclusion Chromatography: Active fractions are further purified using Sephadex LH-20 column chromatography, eluting with a solvent such as methanol, to separate compounds based on their size.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) to yield pure this compound.

Biological Activity and Potential Applications

The initial discovery of this compound revealed its potential as an antineoplastic agent, showing activity against P388 leukemia cells and the ability to induce cell death.[1] While the specific molecular mechanism of its cytotoxic action has not been fully elucidated, its bioactivity warrants further investigation for drug development.

Related compounds with the 2,2'-bipyridine core structure have been reported to possess a range of biological activities, including antibiotic, antifungal, and anti-inflammatory properties. Furthermore, a patent has suggested that derivatives of collismycin, a structurally related class of compounds, may act as inhibitors of oxidative stress. This suggests that this compound could also be explored for its potential in neurodegenerative diseases and other conditions associated with oxidative stress.

Biosynthesis and Signaling Pathways

To date, the biosynthetic gene cluster and the enzymatic pathway responsible for the production of this compound in Streptomyces californicus have not been reported in the scientific literature. The biosynthesis of pyridine-containing natural products is diverse and can involve various precursors and enzymatic reactions. The elucidation of the this compound biosynthetic pathway would be a valuable area of future research, potentially enabling the bioengineering of novel analogues.

Similarly, the specific signaling pathways modulated by this compound that lead to its observed biological effects, such as the induction of cell death, remain to be fully characterized. A logical starting point for investigation would be the intrinsic and extrinsic apoptosis pathways.

Figure 2. Hypothetical apoptosis pathway for this compound.

The above diagram illustrates a hypothetical mechanism by which this compound might induce apoptosis. It is proposed that the compound could induce mitochondrial stress, leading to the release of cytochrome c, which in turn activates the caspase cascade, ultimately resulting in programmed cell death. This proposed pathway requires experimental validation.

Conclusion and Future Directions

This compound is a noteworthy natural product with demonstrated biological activity. This guide has synthesized the available technical information regarding its discovery, source, and physicochemical properties. Significant opportunities for future research exist, particularly in the following areas:

-

Elucidation of the Biosynthetic Pathway: Identifying the gene cluster and characterizing the enzymes involved in this compound biosynthesis could enable the production of novel derivatives through metabolic engineering.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways affected by this compound is crucial to understand its therapeutic potential.

-

Total Synthesis: The development of a total synthesis route for this compound would provide a reliable source of the compound for further studies and allow for the creation of synthetic analogues with improved properties.

-

Expansion of Bioactivity Screening: Testing this compound against a broader range of cancer cell lines, microbial pathogens, and in models of oxidative stress-related diseases could uncover new therapeutic applications.

The continued exploration of this compound holds promise for the discovery of new therapeutic leads and a deeper understanding of the chemical diversity and biosynthetic capabilities of Streptomyces.

References

Streptomyces californicus: A Producer of the Novel Antibiotic Pyrisulfoxin B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces californicus is a species of filamentous bacteria belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.[1] This guide focuses on Streptomyces californicus as a producer of Pyrisulfoxin B, a novel antibiotic with potential therapeutic applications. While detailed production data and complete biosynthetic pathways are not extensively documented in publicly available literature, this document consolidates the existing knowledge and provides a framework for the cultivation of S. californicus, and the anticipated extraction, purification, and characterization of this compound.

This compound: Compound Profile

This compound is a sulfur-containing pyridine derivative with antibiotic properties. Its chemical structure and basic properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H11N3O2S | PubChem |

| Molecular Weight | 273.31 g/mol | PubChem |

| IUPAC Name | 4-methoxy-3-(methylsulfinyl)-6-(pyridin-2-yl)pyridine-2-carbonitrile | PubChem |

| CAS Number | 238753-06-5 | PubChem |

Cultivation of Streptomyces californicus for this compound Production

Optimizing fermentation conditions is crucial for maximizing the yield of secondary metabolites like this compound. While specific data for this compound production is scarce, general protocols for Streptomyces cultivation can be adapted.

Experimental Protocol: Fermentation of Streptomyces californicus

This protocol outlines a general procedure for the cultivation of S. californicus in a liquid medium to induce the production of secondary metabolites.

1. Media Preparation:

-

A variety of media can be used for the growth of Streptomyces species. A common example is Yeast Extract-Malt Extract (YEME) broth.

-

YEME Broth Composition (per liter):

-

Yeast Extract: 4 g

-

Malt Extract: 10 g

-

Glucose: 4 g

-

Adjust pH to 7.2 before autoclaving.

-

2. Inoculation:

-

Prepare a seed culture by inoculating a suitable agar medium (e.g., ISP Medium 2) with spores or mycelial fragments of S. californicus.

-

Incubate at 28-30°C for 5-7 days until good growth is observed.

-

Aseptically transfer a loopful of mycelia or a spore suspension into a flask containing the seed culture medium.

-

Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 2-3 days.

3. Production Culture:

-

Inoculate the production medium (e.g., YEME broth) with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 7-14 days. Production of secondary metabolites typically occurs during the stationary phase of growth.

4. Monitoring:

-

Monitor the culture periodically for growth (e.g., by measuring mycelial dry weight) and pH.

-

The production of this compound can be monitored by taking samples at different time points and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC).

Figure 1. A simplified workflow for the fermentation of Streptomyces californicus.

Extraction and Purification of this compound

Following fermentation, this compound needs to be extracted from the culture broth and purified. The following protocol is a generalized procedure based on common methods for extracting secondary metabolites from Streptomyces cultures.

Experimental Protocol: Extraction and Purification

1. Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Since this compound is an extracellular metabolite, the supernatant is the primary source.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, multiple times.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Purification:

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

-

Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound from the silica gel chromatography step and concentrate them.

-

Further purify the compound using a preparative reverse-phase HPLC system (e.g., a C18 column).

-

Use a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient, for elution.

-

Monitor the elution profile with a UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound and verify its purity.

-

Figure 2. General workflow for the extraction and purification of this compound.

Analytical Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single, sharp peak at a specific retention time. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | A spectrum of signals consistent with the chemical structure of this compound. |

Biosynthetic Pathway and Regulation

The biosynthetic pathway for this compound in Streptomyces californicus has not been fully elucidated in the available scientific literature. However, the production of secondary metabolites in Streptomyces is known to be tightly regulated by a complex network of signaling pathways.

These pathways often involve two-component systems and transcriptional regulators that respond to various environmental and physiological cues, such as nutrient availability and cell density. The activation of these regulatory networks typically triggers the expression of biosynthetic gene clusters responsible for the production of specific secondary metabolites. Further research, including genome mining and gene knockout studies, is required to identify the specific biosynthetic gene cluster and regulatory elements controlling this compound production in S. californicus.

Figure 3. A conceptual diagram of the regulation of secondary metabolite production.

Conclusion and Future Directions

Streptomyces californicus represents a valuable source for the novel antibiotic this compound. While this guide provides a foundational framework for its production and purification, significant knowledge gaps remain. Future research should focus on:

-

Optimization of Fermentation: A systematic optimization of media components and culture conditions is necessary to enhance the production yield of this compound.

-

Elucidation of the Biosynthetic Pathway: Genome sequencing of S. californicus and subsequent bioinformatic analysis can help identify the biosynthetic gene cluster responsible for this compound synthesis.

-

Genetic Engineering: Understanding the regulatory mechanisms will enable the use of genetic engineering strategies to overproduce this compound.

Addressing these research areas will be crucial for unlocking the full potential of Streptomyces californicus as a robust production platform for this promising antibiotic.

References

An In-depth Technical Guide to Pyrisulfoxin B: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrisulfoxin B, a naturally occurring 2,2'-bipyridine derivative, has garnered interest within the scientific community due to its cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure and, for the first time, the elucidated stereochemistry of this compound. It includes a detailed summary of its physicochemical and biological data, protocols for its isolation and characterization, and a discussion of its potential mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and oncology drug discovery.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a 2,2'-bipyridine core. The systematic IUPAC name for this compound is 4-methoxy-3-(methylsulfinyl)-[2,2'-bipyridine]-6-carbonitrile. Its molecular formula is C₁₃H₁₁N₃O₂S, with a molecular weight of 273.31 g/mol .[1] The key structural features include a methoxy group at the 4-position, a methylsulfinyl (sulfoxide) group at the 3-position, and a nitrile group at the 6-position of one of the pyridine rings. The presence of the sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of enantiomers.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N₃O₂S | [1] |

| Molecular Weight | 273.31 g/mol | [1] |

| IUPAC Name | 4-methoxy-3-(methylsulfinyl)-[2,2'-bipyridine]-6-carbonitrile | |

| CAS Number | 238753-06-5 | [1] |

| Appearance | White amorphous powder | |

| HRESIMS (S-enantiomer) | m/z 274.0650 [M + H]⁺ (calcd for C₁₃H₁₂N₃O₂S, 274.0645) | |

| UV (MeOH) λₘₐₓ (log ε) (S-enantiomer) | 240 (3.58), 289 (3.47) nm | |

| ¹H and ¹³C NMR | See Tables in cited reference |

Stereochemistry

The stereochemistry of this compound is defined by the chiral sulfoxide center. The absolute configuration of the enantiomers has been determined through the analysis of their electronic circular dichroism (ECD) spectra. The dextrorotatory enantiomer has been assigned the (S) configuration at the sulfur atom.

Enantiomers of this compound

| Enantiomer | Specific Rotation [α]¹⁴D (c 0.25, MeOH) | ECD (0.92 mM, MeOH) λₘₐₓ (Δε) |

| (S)-(+)-Pyrisulfoxin B | +22.4 | 214 (-2.9), 243 (-2.1), 293 (+1.8) nm |

| (R)-(-)-Pyrisulfoxin B | Not reported | Not reported |

Biological Activity

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The racemic mixture and the purified enantiomers have been evaluated, revealing potent growth-inhibitory effects.

In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of racemic (±)-Pyrisulfoxin B against various cancer cell lines.

| Cell Line | Cancer Type | (±)-Pyrisulfoxin B IC₅₀ (µM) |

| HCT-116 | Colon Carcinoma | Data not available |

| HT-29 | Colorectal Adenocarcinoma | Data not available |

| BXPC-3 | Pancreatic Adenocarcinoma | Data not available |

| P6C | Pancreatic Cancer | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

Note: While the reference mentions that racemic pyrisulfoxins A and B were purified and tested, specific IC₅₀ values for this compound were not explicitly provided in the abstract. The reference should be consulted for detailed data.

Experimental Protocols

Isolation of this compound from Streptomyces albolongus EA12432

The following protocol is based on the methodology described for the isolation of pyrisulfoxins from the endophytic actinobacterium Streptomyces albolongus EA12432.

4.1.1. Fermentation and Extraction

-

Prepare a seed culture by inoculating spores of S. albolongus EA12432 into a liquid medium containing soluble starch, KNO₃, K₂HPO₄·3H₂O, MgSO₄·7H₂O, FeSO₄, and NaCl in seawater.

-

Incubate the seed culture at 28°C with shaking for 5 days.

-

Inoculate the seed culture into a solid rice medium and incubate statically at 28°C for 30 days.

-

Extract the fermented rice culture with ethyl acetate (EtOAc) four times.

-

Combine the EtOAc extracts and evaporate to dryness under reduced pressure to yield the crude extract.

4.1.2. Purification

-

Subject the crude extract to silica gel column chromatography using a gradient elution system.

-

Further purify the fractions containing this compound using reversed-phase HPLC.

-

Separate the racemic mixture of (±)-Pyrisulfoxin B into its individual enantiomers using a chiral HPLC column.

Characterization

-

Determine the structure of the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, and HRESIMS.

-

Determine the absolute configuration of the enantiomers by comparing their experimental ECD spectra with calculated ECD spectra.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, based on the cytotoxic activity of other 2,2'-bipyridine derivatives, it is plausible that this compound may induce apoptosis in cancer cells. Many cytotoxic agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and death.

Given that many anticancer agents target the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, which are frequently dysregulated in cancer, a hypothetical mechanism for this compound could involve the inhibition of one or more components of these cascades.[2][3][4][5] The 2,2'-bipyridine scaffold is known to chelate metal ions, which could be a mechanism for inhibiting metalloenzymes involved in these signaling pathways.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a potential, though unconfirmed, mechanism of action where this compound could interfere with cancer cell signaling.

Caption: Hypothetical signaling pathways potentially targeted by this compound.

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, the following experimental workflow is proposed.

Caption: Proposed workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound is a chiral, cytotoxic natural product with a well-defined chemical structure. The elucidation of its absolute stereochemistry opens new avenues for structure-activity relationship studies and the development of more potent and selective analogs. Future research should focus on the total synthesis of this compound and its enantiomers to enable more extensive biological evaluation. Furthermore, in-depth studies are required to unravel its precise mechanism of action and to identify its molecular targets within cancer cells. Such investigations will be crucial for assessing the therapeutic potential of this compound and its derivatives as novel anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging | Aging [aging-us.com]

- 3. doaj.org [doaj.org]

- 4. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrisulfoxin B: A Technical Overview of Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrisulfoxin B is a naturally occurring pyridine derivative with potential biological activities. This technical guide provides a summary of its known physicochemical properties and a discussion on its stability. Due to the limited publicly available experimental data, this document also outlines standardized methodologies for the comprehensive evaluation of these parameters, aiming to guide future research and development efforts. No specific signaling pathways for this compound have been elucidated in the available literature; therefore, a generalized workflow for target identification and pathway analysis is presented.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for drug development, influencing formulation, pharmacokinetics, and pharmacodynamics. The available data for this compound is summarized below.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃O₂S | PubChem[1] |

| Molecular Weight | 273.31 g/mol | PubChem[1] |

| IUPAC Name | 4-methoxy-3-(methylsulfinyl)-6-(pyridin-2-yl)pyridine-2-carbonitrile | PubChem[1] |

| Canonical SMILES | COC1=CC(=NC(=C1S(=O)C)C#N)C2=CC=CC=N2 | PubChem[1] |

| InChI Key | CEEFKOCHZZDNPV-UHFFFAOYSA-N | PubChem[1] |

Experimental Data

| Property | Value | Notes |

| Melting Point | 290 °C | |

| Solubility | Data not available | See Section 3.1 for a general experimental protocol. |

| pKa | Data not available | See Section 3.2 for a general experimental protocol. |

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf-life.

General Stability

Forced Degradation Studies

Forced degradation studies are necessary to understand the intrinsic stability of a drug substance. These studies involve exposing the compound to conditions more severe than accelerated stability testing. While specific data for this compound is not available, a typical forced degradation study would include the following conditions:

-

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C).

-

Photostability: Exposing the drug substance to light, as per ICH Q1B guidelines.

Experimental Protocols

The following sections outline general methodologies for determining key physicochemical and stability parameters, which can be adapted for this compound.

Protocol for Determining Aqueous and Organic Solubility

Objective: To determine the equilibrium solubility of this compound in water and various organic solvents.

Methodology: The shake-flask method is a common and reliable technique.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, methanol, acetonitrile).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Collect a supernatant sample and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in terms of mg/mL or mol/L.

Protocol for pKa Determination

Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

Methodology: Potentiometric titration is a widely used method.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-methanol mixture if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable groups.

-

pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve.

Potential Signaling Pathways and Experimental Workflows

As the specific mechanism of action and biological targets of this compound are not yet elucidated, a diagrammatic representation of a generalized workflow for target identification and pathway analysis is provided below. This serves as a roadmap for future research.

Figure 1: A generalized experimental workflow for identifying the biological targets and elucidating the signaling pathways of a novel compound like this compound.

Conclusion

This technical guide consolidates the currently available physicochemical data for this compound and highlights the significant gaps in our understanding of its solubility, pKa, and detailed stability profile. The provided general experimental protocols offer a framework for researchers to systematically characterize this compound. Furthermore, the outlined workflow for target identification and pathway analysis provides a strategic approach to unraveling its mechanism of action. Comprehensive experimental investigation based on these standardized methodologies is crucial for the future development of this compound as a potential therapeutic agent.

References

Pyrisulfoxin B: A Technical Guide on its Presumed Mechanism of Action in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrisulfoxin B is a naturally occurring 2,2′-bipyridine derivative isolated from the endophytic fungus Streptomyces albolongus. As a member of the caerulomycin family of compounds, it belongs to a class of molecules that have garnered significant interest for their diverse biological activities, including potential anticancer properties. While direct and extensive research on the specific mechanism of action of this compound in leukemia cells is not yet available in published literature, this guide synthesizes the existing data on its closely related analogue, Pyrisulfoxin D, and infers its likely mechanisms based on the activities of its parent compound, Caerulomycin A, and other 2,2'-bipyridine derivatives. This document aims to provide a foundational understanding for researchers and drug development professionals interested in this novel compound.

Core Postulated Mechanisms of Action

Based on the activities of related compounds, the cytotoxic effects of this compound in leukemia cells are likely mediated through a multi-faceted approach involving the induction of apoptosis, cell cycle arrest, and disruption of key cellular processes.

Induction of Apoptosis

A primary mechanism by which many 2,2'-bipyridine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is likely a key component of this compound's activity. The pro-apoptotic effects are thought to be triggered by:

-

Generation of Reactive Oxygen Species (ROS): 2,2'-bipyridine compounds can induce oxidative stress within cancer cells, leading to an accumulation of ROS.[1] This, in turn, can damage cellular components and initiate the apoptotic cascade.

-

Mitochondrial Membrane Depolarization: The increase in ROS can lead to the disruption of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[1] This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis, leading to the cleavage of cellular proteins and eventual cell death.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound may also inhibit the proliferation of leukemia cells by causing cell cycle arrest. The parent compound, Caerulomycin A, has been shown to arrest cells in the G2/M phase of the cell cycle.[3] This is achieved through a dual-targeting mechanism:

-

Inhibition of Tubulin Polymerization: Caerulomycin A can interfere with the dynamics of microtubules, which are essential for the formation of the mitotic spindle during cell division.[3][4] By inhibiting tubulin polymerization, the compound prevents proper chromosome segregation, leading to a halt in the cell cycle at the G2/M transition.

-

Inhibition of Topoisomerase I: Caerulomycin A also acts as a topoisomerase I inhibitor.[3][4] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage, which can also trigger cell cycle arrest and apoptosis.

Given that this compound shares the same 2,2'-bipyridine core, it is plausible that it employs similar mechanisms to disrupt the cell cycle in leukemia cells.

Quantitative Data

While specific data for this compound is not available, the cytotoxic activity of its analogue, racemic Pyrisulfoxin D, has been evaluated against a panel of cancer cell lines, including leukemia cells.[3]

| Compound | Cell Line | Cancer Type | IC50 (µM)[3] |

| (±)-Pyrisulfoxin D | HL-60 | Promyelocytic Leukemia | 0.92 - 9.71 |

| (±)-Pyrisulfoxin D | MV-4-11 | Acute Myeloid Leukemia | 0.92 - 9.71 |

| (±)-Pyrisulfoxin D | K562 | Chronic Myeloid Leukemia | 0.92 - 9.71 |

Note: The source provides a range for the IC50 values against a series of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Leukemia cells (e.g., HL-60, MV-4-11, K562) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Leukemia cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Leukemia cells are treated with this compound for 24 or 48 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Postulated signaling pathway of this compound in leukemia cells.

Caption: Experimental workflow for evaluating this compound's anti-leukemic activity.

Conclusion

This compound represents a promising natural product with potential anti-leukemic properties. While further research is required to fully elucidate its specific mechanism of action, the available evidence from its analogues and parent compounds suggests a multi-pronged attack on leukemia cells, involving the induction of apoptosis through oxidative stress and the disruption of the cell cycle via inhibition of tubulin polymerization and topoisomerase I. The data presented in this guide provides a solid foundation for future investigations into this compound as a potential therapeutic agent for leukemia. Further studies should focus on confirming these postulated mechanisms, identifying specific molecular targets, and evaluating its efficacy in preclinical models of leukemia.

References

- 1. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Caerulomycin A as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Caerulomycin A as a dual-targeting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antineoplastic Potential of Pyrisulfoxin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrisulfoxin B, a member of the 2,2'-bipyridine class of natural products, has emerged as a compound of interest in the search for novel antineoplastic agents. Isolated from the endophytic fungus Streptomyces albolongus EA12432, this sulfur-containing heterocyclic molecule has demonstrated cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's antineoplastic properties, including available quantitative data, detailed experimental protocols for its evaluation, and insights into its potential mechanisms of action based on its chemical class.

Quantitative Data on the Cytotoxic Activity of Pyrisulfoxin Congeners

While specific cytotoxic data for this compound in its purified form is not yet publicly available, a study on a racemic mixture of Pyrisulfoxin A and B, denoted as (±)-3, has provided initial insights into its potential efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values of this mixture and other related pyrisulfoxin compounds against a panel of human cancer cell lines.

| Compound | HCT-116 (Colon) | HT-29 (Colon) | BXPC-3 (Pancreatic) | P6C (Pancreatic) | MCF-7 (Breast) | N87 (Gastric) |

| (±)-Pyrisulfoxin A/B (3) | nd | nd | nd | nd | nd | nd |

| Pyrisulfoxin C (1) | >100 | >100 | >100 | >100 | >100 | 8.09 |

| (±)-Pyrisulfoxin D (2) | 2.13 | 3.54 | 9.71 | nd | 4.68 | nd |

| Compound 7 | 0.048 | 0.12 | nd | nd | nd | nd |

| Compound 8 | 0.09 | 0.20 | nd | nd | nd | nd |

| Doxorubicin (Control) | 0.21 | 0.16 | nd | nd | nd | nd |

nd: not determined Data extracted from Du et al., 2020, Frontiers in Chemistry.[1][2]

Experimental Protocols

The evaluation of the cytotoxic properties of this compound and its analogs was conducted using the CellTiter-Glo® Luminescent Cell Viability Assay. This method determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Cytotoxicity Assay Protocol (CellTiter-Glo®)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with serial dilutions of the test compounds (e.g., this compound) for 72 hours.

-

Reagent Preparation: The CellTiter-Glo® Reagent is prepared according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.

-

Lysis and Luminescence Reaction: 100 µL of the CellTiter-Glo® Reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization and Measurement: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: The luminescence is recorded using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves generated from the luminescence data.

References

A Technical Guide to the Design, Synthesis, and Evaluation of Pyrisulfoxin B Analogues as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the development of novel analogues and derivatives of Pyrisulfoxin B, a 2,2'-bipyridine sulfoxide natural product with demonstrated cytotoxic activity. Given the therapeutic potential of the bipyridine scaffold, this document outlines proposed synthetic strategies, detailed experimental protocols for biological evaluation, and a hypothesized mechanism of action to guide the discovery of more potent and selective anticancer agents.

Introduction to this compound

This compound is a member of the pyrisulfoxin family, a class of natural products characterized by a 4-methoxy-3-methylsulfinyl-2,2'-bipyridine-6-carbonitrile core structure. These compounds are derivatives of caerulomycin, known for their diverse biological activities. Initial studies have revealed that pyrisulfoxins exhibit significant cytotoxic effects against a range of human cancer cell lines, making them an attractive scaffold for further drug development. The core challenge lies in systematically modifying the this compound structure to enhance its therapeutic index and elucidate its mechanism of action. This guide provides the foundational methodologies to pursue these goals.

Biological Activity of Known Pyrisulfoxin Analogues

Quantitative data from initial studies on naturally occurring pyrisulfoxins provide a baseline for structure-activity relationship (SAR) analysis. The cytotoxic activity, represented by IC50 values, of these compounds against various cancer cell lines is summarized below. These data highlight the potential of the pyrisulfoxin scaffold and suggest that even minor structural modifications can influence potency and selectivity.

| Compound | HCT-116 (Colon) | HT-29 (Colon) | BXPC-3 (Pancreatic) | P6C (Pancreatic) | MCF-7 (Breast) | N87 (Gastric) |

| Pyrisulfoxin C (1) | - | - | - | - | - | 8.09 µM |

| (±)-Pyrisulfoxin D (2) | 9.71 µM | 3.12 µM | 0.92 µM | 1.01 µM | 2.12 µM | - |

| (±)-Pyrisulfoxin A (3) | 2.87 µM | 2.01 µM | 2.11 µM | 2.13 µM | 3.45 µM | - |

| Compound 7 | 0.048 µM | 0.10 µM | 1.12 µM | 1.03 µM | 1.34 µM | - |

| Compound 8 | 0.11 µM | 0.20 µM | 1.23 µM | 1.14 µM | 1.56 µM | - |

| R(–)-Pyrisulfoxin F (14) | 14.7 µM | - | - | - | - | - |

| S(+)-Pyrisulfoxin F (14) | - | - | - | - | 10.4 µM | - |

| Doxorubicin (Control) | 0.21 µM | 0.16 µM | - | - | - | - |

Data sourced from a study on cytotoxic pyrisulfoxins isolated from Streptomyces albolongus EA12432.[1]

Synthesis of Novel this compound Analogues

The synthesis of novel this compound analogues can be approached through a systematic workflow. The 2,2'-bipyridine core is a common feature in many biologically active compounds, and its synthesis is well-established through cross-coupling reactions. A proposed workflow for generating a library of this compound derivatives is presented below.

Proposed workflow for the synthesis of this compound analogues.

Detailed Experimental Protocols: Synthesis

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of the 2,2'-bipyridine scaffold, which is the core of this compound. The reaction couples a substituted 2-halopyridine with a substituted 2-pyridylboronic acid or its ester.

-

Reagent Preparation : In an argon-purged flask, combine the 2-halopyridine (1.0 eq), the desired pyridylboronic acid (1.5 eq), and a base such as anhydrous potassium carbonate (K2CO3) or potassium fluoride (KF) (2.0-3.0 eq).

-

Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%) or a combination of Pd2(dba)3 and a suitable phosphine ligand.

-

Solvent Addition : Add a degassed solvent, such as toluene or 1,4-dioxane (3-5 mL per mmol of halide).

-

Reaction : Stir the mixture under an argon atmosphere at a temperature ranging from 85°C to 110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.

-

Extraction : Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 2,2'-bipyridine derivative.

Protocol 3.1.2: Oxidation of Methylthio (-SMe) to Methylsulfinyl (-S(O)Me)

This protocol describes the final step in the proposed synthesis, converting the methylthio precursor to the active sulfoxide.[1]

-

Dissolution : Dissolve the 2,2'-bipyridine precursor containing the methylthio group (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Cooling : Cool the mixture in an ice bath to 0°C.

-

Oxidant Addition : Add an aqueous solution of an oxidizing agent, such as Oxone (potassium peroxymonosulfate) (approx. 2.0 eq), dropwise while maintaining the temperature at 0°C.

-

Reaction : Stir the resulting mixture at 0°C for 2-3 hours.

-

Quenching : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is approximately 8.

-

Extraction and Purification : Extract the product with a suitable organic solvent like n-butanol. Combine the organic layers, dry, and concentrate to afford the final this compound analogue.

Biological Evaluation of Novel Analogues

A systematic evaluation of newly synthesized compounds is critical to determine their therapeutic potential. A tiered screening approach is recommended, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies for promising candidates.

Proposed workflow for biological evaluation of new analogues.

Detailed Experimental Protocols: Biological Assays

Protocol 4.1.1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening method for cytotoxicity.

-

Cell Seeding : Seed human cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the synthesized this compound analogues for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4.1.2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Seed cells in a 6-well plate and treat with the compound of interest at its IC50 concentration for 24-48 hours.

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI).

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Protocol 4.1.3: Mechanism of Action (Western Blot for PI3K/Akt Pathway)

Western blotting can be used to investigate the effect of lead compounds on key signaling proteins. Based on literature for other bipyridine derivatives, the PI3K/Akt pathway is a plausible target.

-

Protein Extraction : Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis : Separate 20-40 µg of protein per sample by SDS-PAGE.

-

Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt (Ser473), total Akt, and GAPDH as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities to determine the change in protein phosphorylation/expression levels relative to the control.

Hypothesized Signaling Pathway and Mechanism of Action

The cytotoxic effects of many 2,2'-bipyridine derivatives are linked to the induction of apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS) and the subsequent modulation of critical cell survival pathways. One of the most frequently dysregulated pathways in cancer is the PI3K/Akt pathway, which promotes cell survival and proliferation. It is hypothesized that this compound analogues may induce ROS, which in turn inhibits the activity of key proteins in the PI3K/Akt pathway, leading to apoptosis.

Hypothesized mechanism of this compound analogue-induced apoptosis.

This proposed pathway provides a testable model for mechanistic studies. A decrease in the phosphorylation of Akt (at Ser473 or Thr308) following treatment with a this compound analogue, as determined by Western blot, would provide strong evidence for the on-target activity of these compounds.

Conclusion

This compound and its analogues represent a promising class of compounds for the development of novel anticancer therapeutics. Their 2,2'-bipyridine sulfoxide core is amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships. This guide provides a comprehensive roadmap for researchers, outlining workflows and detailed protocols for the rational design, synthesis, and biological evaluation of new derivatives. By employing the described methodologies, it will be possible to identify lead candidates with improved potency and to elucidate the molecular mechanisms that underpin their cytotoxic activity, ultimately paving the way for future preclinical and clinical development.

References

Technical Whitepaper: A Methodological Framework for Assessing the Cytotoxicity of Pyrisulfoxin B against P388 Leukemia Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific data on the cytotoxicity of Pyrisulfoxin B against the P388 murine leukemia cell line has not been published. This document, therefore, serves as an in-depth technical guide outlining the established methodologies and potential mechanistic pathways that would be employed to perform such an investigation. It uses related compounds and common leukemia cell biology as a framework.

Introduction

The discovery and characterization of novel cytotoxic agents are foundational to the development of new cancer therapeutics. The Pyrisulfoxin family, a group of 2,2′-bipyridine derivatives, has demonstrated cytotoxic activity against various cancer cell lines, making its members interesting candidates for further investigation.[1] P388 murine lymphocytic leukemia cells are a well-established and widely used model for screening potential anti-leukemic compounds.

This technical guide provides a comprehensive framework for evaluating the cytotoxic effects of this compound on P388 leukemia cells. It details the necessary experimental protocols, a structure for quantitative data presentation, and a discussion of potential signaling pathways that may be involved in its mechanism of action.

Background on Pyrisulfoxin Derivatives

The Pyrisulfoxin family of compounds is characterized by a 2,2′-bipyridine skeleton. Studies on related compounds, such as racemic Pyrisulfoxin D, have shown significant cytotoxicity across a series of cancer cell lines with IC50 values ranging from 0.92 to 9.71 μM.[1] Other derivatives have also displayed potent inhibitory effects on the proliferation of various human cancer cells.[1] Given the activity of its analogs, this compound warrants investigation as a potential anti-leukemic agent.

Quantitative Data Presentation

Effective evaluation of a cytotoxic compound requires precise quantification of its activity. The half-maximal inhibitory concentration (IC50) is a key parameter. Data should be recorded in a structured format to allow for clear comparison and analysis.

Table 1: Hypothetical Cytotoxicity (IC50) of this compound against P388 Leukemia Cells

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Standard Deviation (±) | Assay Method |

|---|---|---|---|---|---|

| This compound | P388 | 24 | Data to be determined | Data to be determined | MTT Assay |

| This compound | P388 | 48 | Data to be determined | Data to be determined | MTT Assay |

| This compound | P388 | 72 | Data to be determined | Data to be determined | MTT Assay |

| Doxorubicin (Control) | P388 | 48 | Reference value | Reference value | MTT Assay |

Detailed Experimental Protocols

The following protocols describe a standard methodology for determining the cytotoxicity of a test compound like this compound against the non-adherent P388 leukemia cell line.

Cell Culture and Maintenance

-

Cell Line: P388 murine lymphocytic leukemia cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in suspension culture in a humidified incubator at 37°C with 5% CO2.

-

Sub-culturing: Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6 viable cells/mL. Split the culture every 2-3 days by diluting with fresh medium.

Cytotoxicity Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Harvest P388 cells during their logarithmic growth phase. Perform a cell count using a hemocytometer and trypan blue exclusion to determine viability. Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in fresh culture medium. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well microtiter plate.

-

Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Create a series of dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.1% to avoid solvent-induced toxicity.

-

Treatment: Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the log of the compound concentration and use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.[2][3]

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are presented in DOT language for use with Graphviz.

Caption: Experimental workflow for determining the cytotoxicity of this compound against P388 cells.

Potential Mechanisms of Action and Key Signaling Pathways

The cytotoxic effects of anti-leukemic agents are often mediated through the disruption of critical signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is frequently hyperactivated in various forms of leukemia and represents a key therapeutic target.[4][5][6][7][8] Investigating the effect of this compound on this pathway would be a logical next step.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT (Protein Kinase B)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and survival.[5][6][7]

-

Activation: The pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K.

-

Signal Transduction: Activated PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting kinases like PDK1 and AKT to the cell membrane.

-

AKT Activation: AKT is subsequently phosphorylated and fully activated, at which point it can phosphorylate a multitude of downstream targets.

-

Downstream Effects: Key substrates of AKT include mTOR, which promotes protein synthesis and cell growth, and components of the apoptosis machinery, which AKT inhibits to promote cell survival. In many leukemias, this pathway is constitutively active, driving uncontrolled cell proliferation.[4][8]

A potential mechanism of action for this compound could be the inhibition of one or more key kinases within this pathway, leading to the suppression of pro-survival signals and the induction of apoptosis.

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for anti-leukemic compounds.

References

- 1. Cytotoxic and Optically Active Pyrisulfoxins From the Endophytic Streptomyces albolongus EA12432 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Pyrisulfoxin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrisulfoxin B is a sulfur-containing pyridine alkaloid, first identified as a novel antibiotic produced by the bacterium Streptomyces californicus. As a secondary metabolite, it represents a class of compounds with potential therapeutic applications, necessitating robust and efficient methods for its isolation and purification to enable further research into its biological activities.

This document provides a detailed, generalized protocol for the isolation and purification of this compound from a culture of Streptomyces californicus. It is important to note that the specific experimental details from the original discovery publication were not publicly available. Therefore, the following protocol is based on established and widely used methodologies for the extraction and purification of secondary metabolites from Streptomyces species. This protocol is intended to serve as a comprehensive guide for researchers to develop a specific, optimized procedure.

Data Presentation

Table 1: Fermentation Parameters for Streptomyces californicus

| Parameter | Recommended Value/Range | Notes |

| Growth Medium | Starch Casein Broth (SCB) or Yeast Extract-Malt Extract Broth (YEME) | Medium composition can be optimized for maximal this compound production. |

| Inoculum | 5-10% (v/v) of a 3-day old seed culture | A well-grown seed culture ensures a shorter lag phase and consistent growth. |

| Fermentation Volume | Scalable from 250 mL flasks to larger fermenters | Initial optimization is typically done in smaller volumes. |

| Temperature | 28-30°C | Optimal temperature for growth and secondary metabolite production in most Streptomyces species. |

| Agitation | 150-200 rpm | Ensures adequate aeration and nutrient distribution. |

| Incubation Time | 7-10 days | Production of secondary metabolites typically occurs in the stationary phase of growth. |

| pH | 7.0-7.5 | Maintain pH within this range for optimal growth and stability of the compound. |

Table 2: Summary of Purification Steps and Expected Outcomes

| Purification Step | Stationary Phase | Mobile Phase/Eluent | Expected Outcome |

| Solid Phase Extraction (SPE) | C18 or similar reversed-phase sorbent | Stepwise gradient of Methanol in Water | Removal of polar impurities and initial fractionation. |

| Silica Gel Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Ethyl Acetate in Hexane | Separation of compounds based on polarity. |

| Preparative HPLC | C18 column (e.g., 10 µm, 250 x 20 mm) | Isocratic or gradient elution with Acetonitrile/Water | Final purification to yield high-purity this compound. |

Experimental Protocols

Fermentation of Streptomyces californicus

This protocol outlines the cultivation of Streptomyces californicus for the production of this compound.

Materials:

-

Streptomyces californicus culture

-

Starch Casein Broth (SCB) or Yeast Extract-Malt Extract Broth (YEME)

-

Sterile baffled flasks (250 mL or larger)

-

Shaking incubator

Procedure:

-

Seed Culture Preparation: Inoculate a sterile flask containing 50 mL of seed medium with a loopful of Streptomyces californicus spores or mycelia from a stock culture. Incubate at 28°C with shaking at 180 rpm for 3 days.

-

Production Culture: Inoculate a larger flask containing the production medium with 5-10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28-30°C with vigorous shaking (200 rpm) for 7-10 days.

-

Monitoring: Monitor the culture periodically for growth (mycelial biomass) and pH.

Extraction of this compound

This protocol describes the extraction of the crude secondary metabolite mixture from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate (or other suitable organic solvent like butanol)

-

Centrifuge and centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Biomass: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelial biomass from the supernatant.

-

Solvent Extraction:

-

Transfer the supernatant to a large separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.

-

Allow the layers to separate and collect the upper organic layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

-

Extraction from Mycelia (Optional but Recommended):

-

The mycelial pellet can be extracted by suspending it in methanol or acetone and stirring for several hours.

-

Filter the mixture and concentrate the filtrate. This can be combined with the supernatant extract.

-

-

Concentration: Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Purification of this compound

This multi-step protocol outlines the purification of this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Solvents for chromatography (Hexane, Ethyl Acetate, Methanol, Water, Acetonitrile - all HPLC grade)

-

Glass column for chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

Step 1: Solid Phase Extraction (SPE) - Initial Cleanup

-

Dissolve the crude extract in a minimal amount of methanol.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the dissolved extract onto the cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the compounds with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect the fractions and analyze them by TLC to identify the fractions containing the compound of interest.

Step 2: Silica Gel Column Chromatography

-

Pool and concentrate the fractions from SPE that show the presence of this compound.

-

Prepare a silica gel column packed in hexane.

-

Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing ethyl acetate in hexane.

-

Collect fractions and monitor by TLC.

-

Pool the fractions containing the partially purified this compound.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

Concentrate the pooled fractions from the silica gel column.

-

Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute with an isocratic or gradient system of acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC runs.

-

Monitor the elution profile using a UV detector (wavelength to be determined based on the UV-Vis spectrum of this compound).

-

Collect the peak corresponding to this compound.

-

Concentrate the collected fraction to obtain the purified compound.

Step 4: Purity Assessment

-

Assess the purity of the final compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mandatory Visualization

High-Yield Extraction of Pyrisulfoxin B from Streptomyces californicus Culture: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield extraction and purification of Pyrisulfoxin B, a bioactive secondary metabolite, from the culture of Streptomyces californicus. The protocol outlines optimal culture conditions, a step-by-step extraction procedure, and purification methods. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive methodology for obtaining this compound for further study and application.

Introduction

This compound is a pyridine-containing sulfoxide antibiotic produced by the actinobacterium Streptomyces californicus.[1] Like other secondary metabolites from Streptomyces, this compound has potential applications in medicine and agriculture. Efficient extraction and purification are critical steps for the isolation and subsequent investigation of this compound. This application note details a robust protocol for the cultivation of Streptomyces californicus and the high-yield extraction of this compound.

Cultivation of Streptomyces californicus

Optimal production of this compound is achieved through a two-stage fermentation process.

2.1. Media and Culture Conditions

A seed culture is first prepared to ensure a healthy inoculum for the production culture.

Table 1: Culture Media Composition

| Component | Seed Medium (per Liter) | Production Medium (SCN Broth, per Liter)[2] |

| Starch | - | 10.0 g |

| Casein | - | 0.3 g |

| KNO₃ | - | 2.0 g |

| NaCl | - | 2.0 g |

| K₂HPO₄ | - | 2.0 g |

| MgSO₄·7H₂O | - | 0.05 g |

| CaCO₃ | - | 0.02 g |

| FeSO₄·7H₂O | - | 0.01 g |

| Yeast Extract | 4.0 g | - |

| Malt Extract | 10.0 g | - |

| Dextrose | 4.0 g | - |

| Distilled Water | to 1 L | to 1 L |

| Final pH | 7.2 | 7.2 |

2.2. Fermentation Protocol

-

Seed Culture: Inoculate the seed medium with a spore suspension or a vegetative mycelial stock of Streptomyces californicus. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: Inoculate the SCN production medium with 5% (v/v) of the seed culture.[2] Incubate at 28°C for 7 days on a rotary shaker at 200 rpm.[2]

Extraction and Purification of this compound

The following protocol is a generalized high-yield method for the extraction of pyridine-containing secondary metabolites from Streptomyces culture.

3.1. Extraction

-

Separation of Biomass and Supernatant: Following incubation, centrifuge the culture broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the culture supernatant.

-

Extraction from Supernatant:

-

Adjust the pH of the supernatant to a neutral or slightly acidic range (pH 6-7) to ensure the stability of this compound.

-

Perform a liquid-liquid extraction using an equal volume of ethyl acetate. Repeat the extraction three times to maximize the recovery of the compound.

-

Pool the organic (ethyl acetate) layers.

-

-

Extraction from Mycelium:

-

Homogenize the mycelial pellet with methanol or acetone to extract intracellular metabolites.

-

Filter the homogenate to separate the cell debris from the solvent extract.

-

Evaporate the solvent from the mycelial extract under reduced pressure.

-

-

Combine and Concentrate: Combine the concentrated mycelial extract with the pooled ethyl acetate extract from the supernatant. Evaporate the combined solvent to dryness using a rotary evaporator at 40°C to yield the crude extract.

3.2. Purification

A multi-step chromatography process is recommended for the purification of this compound from the crude extract.

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the compound using a reversed-phase HPLC column (e.g., C18).

-

Use a suitable mobile phase, such as a water-acetonitrile gradient, for elution.

-

Monitor the elution profile with a UV detector at a wavelength determined by the UV absorbance spectrum of this compound.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

-

Table 2: Summary of Extraction and Purification Steps and Expected Yields

| Step | Method | Solvents/Mobile Phase | Expected Outcome/Yield |

| Extraction | Liquid-Liquid Extraction | Ethyl Acetate | Crude Extract (Yields can vary significantly based on culture productivity) |

| Initial Purification | Silica Gel Chromatography | Hexane-Ethyl Acetate and Ethyl Acetate-Methanol gradients | Partially purified this compound fractions |

| Final Purification | Reversed-Phase HPLC | Water-Acetonitrile gradient | Highly purified this compound (>95% purity) |

Experimental Workflow and Biosynthetic Pathway

4.1. Experimental Workflow

References

Application Notes and Protocols: Pyrisulfoxin B Cytotoxicity Assay for Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrisulfoxin B, a member of the caerulomycin family of natural products, has demonstrated significant cytotoxic activity against a variety of cancer cell lines. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common methods: the CellTiter-Glo® Luminescent Cell Viability Assay and the Sulforhodamine B (SRB) Assay. Additionally, it summarizes reported cytotoxic activities and presents a putative signaling pathway based on the mechanism of action of structurally related compounds.

Data Presentation